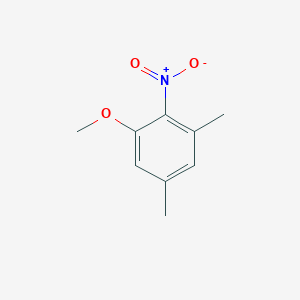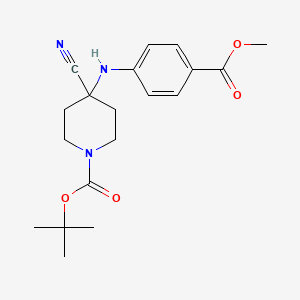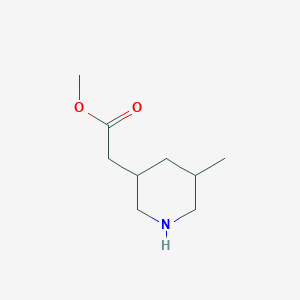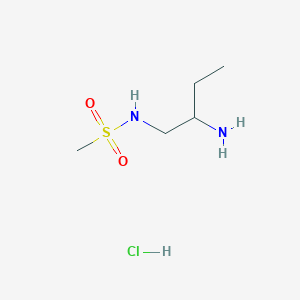
3,5-diphenyl-4H-pyran-4-one
Descripción general
Descripción
3,5-Diphenyl-4H-pyran-4-one is a chemical compound with the linear formula C17H12O2 . It has a molecular weight of 248.284 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyran derivatives, including 3,5-diphenyl-4H-pyran-4-one, can be achieved through a multicomponent reaction (MCR) approach . This approach is favored due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . Another method involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with some glycol, glycol ethers . A nucleophilic substitution reaction of some phenols or glycol ethers with 3,5-bis (bromomethyl)-2,6-diphenyl-4H-pyran-4-one has also been reported .Molecular Structure Analysis
The molecular structure of 3,5-diphenyl-4H-pyran-4-one is characterized by a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The compound has two phenyl groups attached at the 3rd and 5th positions of the pyran ring .Chemical Reactions Analysis
The chemical reactions involving 3,5-diphenyl-4H-pyran-4-one are primarily centered around its pyran ring. The pyran ring can undergo various reactions such as nucleophilic substitution and transesterification . These reactions can lead to the formation of new compounds with different properties .Aplicaciones Científicas De Investigación
Synthesis of Derivatives
The study of 3,5-diphenyl-4H-pyran-4-one derivatives plays a significant role in synthetic chemistry. Shahrisa and Banaei (2000) and (2001) synthesized new podands and crown ether derivatives of 3,5-disubstituted 4H-pyran-4-one, exploring their potential in various chemical reactions and applications (Shahrisa & Banaei, 2000)(Shahrisa & Banaei, 2001).
Role in Novel Heterocycles Synthesis
Padmavathi et al. (2002) highlighted the use of 1,5-diphenyl-3,3-dicyano-1,5-pentanedione, a related compound, in synthesizing novel heterocycles like 1,4-dihydropyridine, 4H-pyran, and 4H-thiopyran, which serve as precursors for spiro heterocycles synthesis (Padmavathi et al., 2002).
Chemical and Structural Analysis
Emmick and Letsinger (2003) provided insight into the chemical and structural aspects of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one, contributing to a deeper understanding of its properties and potential applications in various chemical reactions (Emmick & Letsinger, 2003).
Synthesis and Identification Techniques
Bazhykova et al. (2018) emphasized the importance of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one in chemical synthesis, providing valuable techniques for its identification and structural analysis (Bazhykova et al., 2018).
Development of Hydroxymethyl and Carboxaldehyde Derivatives
Teimuri‐Mofrad and Abrishami (2007) developed a convenient method for synthesizing hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one, expanding its applications in organic synthesis (Teimuri‐Mofrad & Abrishami, 2007).
Applications in Photoreactions and Photochromic Behavior
Research by Moine et al. (2007) and (2008) on 3,3-diphenyl-3H-naphtho[2,1-b]pyrans, structurally related to 3,5-diphenyl-4H-pyran-4-one, provided insights into their photochromic behavior and potential applications in photophysical and photochemical studies (Moine et al., 2007)(Moine et al., 2008).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
The synthesis of 3,5-diphenyl-4H-pyran-4-one and its derivatives continues to be a topic of interest in the field of organic chemistry . Future research may focus on improving the synthesis methods, exploring new reactions, and investigating the potential applications of these compounds in various fields .
Propiedades
IUPAC Name |
3,5-diphenylpyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17-15(13-7-3-1-4-8-13)11-19-12-16(17)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTAMMMRYKLWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC=C(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300208 | |
| Record name | 3,5-diphenyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diphenyl-4H-pyran-4-one | |
CAS RN |
18357-38-5 | |
| Record name | MLS002920279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-diphenyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














